molecular formula C22H12F4N2O4 B2863311 N-[6-(4-fluorophenyl)-2,5-dioxo-5,6-dihydro-2H-pyrano[3,2-c]pyridin-3-yl]-3-(trifluoromethyl)benzenecarboxamide CAS No. 341966-34-5

N-[6-(4-fluorophenyl)-2,5-dioxo-5,6-dihydro-2H-pyrano[3,2-c]pyridin-3-yl]-3-(trifluoromethyl)benzenecarboxamide

Cat. No. B2863311
CAS RN: 341966-34-5
M. Wt: 444.342
InChI Key: CWCBVAQUCSXDII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[6-(4-fluorophenyl)-2,5-dioxo-5,6-dihydro-2H-pyrano[3,2-c]pyridin-3-yl]-3-(trifluoromethyl)benzenecarboxamide is a useful research compound. Its molecular formula is C22H12F4N2O4 and its molecular weight is 444.342. The purity is usually 95%.
BenchChem offers high-quality N-[6-(4-fluorophenyl)-2,5-dioxo-5,6-dihydro-2H-pyrano[3,2-c]pyridin-3-yl]-3-(trifluoromethyl)benzenecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[6-(4-fluorophenyl)-2,5-dioxo-5,6-dihydro-2H-pyrano[3,2-c]pyridin-3-yl]-3-(trifluoromethyl)benzenecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiviral Research

Indole derivatives, which share structural similarities with the compound, have been reported to exhibit antiviral activities. Specifically, certain indole-based compounds have shown inhibitory activity against influenza A and other viruses . The fluoro-phenyl group and the pyrano[3,2-c]pyridin moiety within the compound could potentially interact with viral proteins, offering a pathway for developing new antiviral agents.

Anti-inflammatory Studies

The indole scaffold is known for its anti-inflammatory properties. The compound’s structure could be explored for its potential to inhibit inflammatory pathways in various diseases. Research could focus on its interaction with cytokines or other inflammatory mediators to develop novel anti-inflammatory drugs .

Anticancer Therapeutics

Compounds with similar structures have demonstrated broad-spectrum antiproliferative activity against various cancer cell lines. The compound could be investigated for its efficacy in inhibiting tumor growth and its potential use as a chemotherapeutic agent . Its ability to interact with cancer cell receptors and disrupt cell division could be a significant area of study.

Antimicrobial Applications

Indole derivatives are also known for their antimicrobial properties. The compound could be studied for its effectiveness against a range of bacterial and fungal pathogens. Its potential mechanism of action might involve disrupting microbial cell wall synthesis or interfering with essential enzymes .

Enzyme Inhibition

The compound could serve as a lead structure for the development of enzyme inhibitors. Its interaction with enzymes such as kinases, phosphatases, or proteases could be crucial in understanding and treating various metabolic disorders.

Each of these applications warrants detailed investigation to determine the compound’s efficacy and mechanism of action in the respective fields. The compound’s diverse potential makes it a valuable candidate for further pharmaceutical and biomedical research. The above applications are based on the known activities of indole derivatives and the structural analysis of the compound, which suggests a wide range of possible interactions with biological targets .

properties

IUPAC Name

N-[6-(4-fluorophenyl)-2,5-dioxopyrano[3,2-c]pyridin-3-yl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H12F4N2O4/c23-14-4-6-15(7-5-14)28-9-8-18-16(20(28)30)11-17(21(31)32-18)27-19(29)12-2-1-3-13(10-12)22(24,25)26/h1-11H,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWCBVAQUCSXDII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=CC3=C(C=CN(C3=O)C4=CC=C(C=C4)F)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H12F4N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.